Lipophilicity: Oxanyl vs. Phenyl Analog
The oxan-4-yl substituent significantly reduces the lipophilicity of the 1,3,4-thiadiazole core compared to a phenyl ring. 2-Bromo-5-(oxan-4-yl)-1,3,4-thiadiazole exhibits a calculated LogP of 1.98 , while its direct structural analog, 2-bromo-5-phenyl-1,3,4-thiadiazole, has a LogP of approximately 2.97 . This difference of nearly one LogP unit translates to a roughly 10-fold difference in its octanol-water partition coefficient, indicating substantially lower lipophilicity and better predicted aqueous solubility for the oxan-4-yl derivative.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 1.979 |
| Comparator Or Baseline | 2-Bromo-5-phenyl-1,3,4-thiadiazole: 2.9676 |
| Quantified Difference | Δ LogP = 0.99 (target is less lipophilic) |
| Conditions | Calculated/predicted LogP values (ChemSrc database) |
Why This Matters
Lower LogP is often a critical differentiator for improving aqueous solubility and reducing metabolic liabilities, making the oxan-4-yl derivative a preferred choice for developing compounds with better 'drug-like' physicochemical properties.
